molecular formula C9H10N2OS B1620669 Acetanilide, 2-(thiocarbamyl)- CAS No. 59749-96-1

Acetanilide, 2-(thiocarbamyl)-

Cat. No. B1620669
CAS RN: 59749-96-1
M. Wt: 194.26 g/mol
InChI Key: DDBQKNUNQJKLNS-UHFFFAOYSA-N
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Description

“Acetanilide, 2-(thiocarbamyl)-” is a chemical compound used in various scientific experiments. It is also known as N-phenylacetamide . The molecular formula of this compound is C9H10N2OS.

Scientific Research Applications

Herbicide Selectivity and Development

  • Antidotes for Herbicide Selectivity : The use of chemical antidotes or safeners, including compounds related to thiocarbamate and possibly acetanilide, improves herbicide selectivity in agriculture. This approach has significant applications in crops like maize, sorghum, oats, and rice (Stephenson & Pallos, 1983).

Chemoproteomics and Environmental Impact

  • Chemoproteomic Profiling of Acetanilide Herbicides : Acetanilide herbicides, including compounds like acetochlor, have been studied for their proteome-wide cysteine reactivity and impact on liver proteins in mice. This research offers insights into the mechanisms of toxicity and environmental impact of these herbicides (Counihan et al., 2017).

Synthesis of Novel Heterocyclic Scaffolds

  • Synthesis of New Thiophene Scaffolds : Novel heterocyclic scaffolds containing acetanilide moiety have been synthesized from 2-substituted-2-(4-acetamidophenylhydrazono)-thioacetanilides. These scaffolds show promising results in antioxidant activities, highlighting their potential in pharmaceutical and chemical industries (Abdel‐Latif et al., 2018).

Antitumor Studies and Metal Chelates

  • Metal Chelates of Acetoacetanilide Thiosemicarbazone : The antitumor activity of metal complexes with acetoacetanilide thiosemicarbazone has been explored. This research contributes to the development of potential antitumor agents in medicinal chemistry (Jayasree & Aravindakshan, 1993).

Acetic Acid Activation in Primordial Conditions

  • Activated Acetic Acid in Primordial Conditions : The conversion of CO and CH3SH into activated thioester by NiS and FeS, in the presence of aniline forming acetanilide, models the primordial reactions for the origin of life. This study provides valuable insights into the prebiotic chemistry and the origin of life (Huber & Wächtershäuser, 1997).

Thermochemical and Pharmacological Aspects

  • Thermochemistry and Pharmacology of Acetanilide Derivatives : The study of thermochemical properties of acetanilides, including vapor pressures and enthalpies of formation, provides crucial information for their use in pharmaceuticals. Moreover, the pharmacological screening of acetanilide derivatives reveals a wide range of activities like antimicrobial, analgesic, anti-inflammatory, and antipyretic properties (Nagrimanov et al., 2018; Singh et al., 2018).

Mechanism of Action

Mode of Action

. It’s worth noting that the addition of a thiocarbamyl group could significantly alter the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

. This suggests that Acetanilide, 2-(thiocarbamyl)- may also be involved in similar oxidative pathways.

Pharmacokinetics

. This could potentially impact the bioavailability of Acetanilide, 2-(thiocarbamyl)-.

Result of Action

. This suggests that Acetanilide, 2-(thiocarbamyl)- may have similar effects, although the addition of a thiocarbamyl group could significantly alter these effects.

properties

IUPAC Name

3-amino-N-phenyl-3-sulfanylidenepropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c10-8(13)6-9(12)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBQKNUNQJKLNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208484
Record name Acetanilide, 2-(thiocarbamyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59749-96-1
Record name Acetanilide, 2-(thiocarbamyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059749961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetanilide, 2-(thiocarbamyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60208484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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